Product packaging for Azulene, 1,6-dihydro-(Cat. No.:CAS No. 63320-32-1)

Azulene, 1,6-dihydro-

Cat. No.: B14493702
CAS No.: 63320-32-1
M. Wt: 130.19 g/mol
InChI Key: APIFYWUZMLOAPJ-UHFFFAOYSA-N
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Description

Azulene, 1,6-dihydro-, also known as 3,6-Dihydrochamazulene, is a dihydroazulene derivative of significant interest in advanced materials and photochemical research . The azulene core is a non-alternating, non-benzenoid aromatic hydrocarbon characterized by a cycloheptatriene ring fused with a cyclopentadiene ring, which gives it distinct electronic properties and a deep blue color compared to its isomer, naphthalene . Dihydroazulene derivatives are particularly valued as molecular photoswitches. They can undergo a light-induced ring-opening reaction to form vinylheptafulvene (VHF) isomers, a process that is often thermally reversible . This photo-thermal reactivity makes 1,6-dihydroazulene a promising candidate for developing novel molecular electronics, such as single-molecule switches and sensors, where the significant change in conductance between its two states can be exploited . Research into its mechanism reveals that the switching behavior and product ratios can be uniquely perturbed when the molecule is confined in a nano-structured environment like a molecular junction, offering a way to tailor chemical reactions for specific applications . Furthermore, azulene and its derivatives are extensively studied for their biological activities. Related compounds have demonstrated multifaceted pharmacological actions, including anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2) and regulation of cytokine secretion . While the specific profile of 1,6-dihydroazulene is a subject of ongoing investigation, its core structure provides a foundation for exploring applications in antioxidant and photoprotective formulations . This product is intended for research purposes in these fields and is strictly for laboratory use. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10 B14493702 Azulene, 1,6-dihydro- CAS No. 63320-32-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63320-32-1

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

IUPAC Name

1,6-dihydroazulene

InChI

InChI=1S/C10H10/c1-2-5-9-7-4-8-10(9)6-3-1/h2-7H,1,8H2

InChI Key

APIFYWUZMLOAPJ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(C=C1)C=CC2

Origin of Product

United States

Synthetic Strategies and Methodologies for Dihydroazulene and Its Derivatives

Classical and Established Synthetic Routes to Dihydroazulenes

The construction of the dihydroazulene (B1262493) skeleton has been achieved through several reliable and well-documented synthetic approaches. These methods, honed over years of research, provide access to a range of substituted dihydroazulenes, which can be further transformed into a diverse array of azulenic compounds.

[8+2] Cycloaddition Approaches

One of the most powerful and convergent strategies for the synthesis of the azulene (B44059) core, and by extension, dihydroazulenes, is the [8+2] cycloaddition reaction. This approach involves the reaction of an electron-rich 8π-component with an electron-deficient 2π-component to construct the bicyclo[5.3.0]decane system.

A prominent and versatile [8+2] cycloaddition route utilizes 2H-cyclohepta[b]furan-2-ones as the 8π component, reacting with various electron-rich olefins. mdpi.com These reactions proceed to furnish a wide range of multiply functionalized azulene derivatives, which can be considered as oxidized forms of dihydroazulenes. mdpi.com

The reaction with enol ethers, for instance, leads to the formation of the azulene ring system through a concerted [8+2] cycloaddition mechanism. This process initially yields a strained intermediate which then undergoes decarboxylation to relieve ring strain, followed by the elimination of an alcohol to afford the final azulene product. mdpi.com The versatility of this method is highlighted by the diverse outcomes depending on the specific enol ether used. For example, vinyl ethers typically yield 1,2-disubstituted azulenes, while reactions with dihydrofurans and dihydropyrans can produce 1-azulenylethanol and 1-azulenylpropanol derivatives, respectively. mdpi.com

Reactant 1Reactant 2Product Type
2H-Cyclohepta[b]furan-2-oneVinyl ether1,2-Disubstituted azulene
2H-Cyclohepta[b]furan-2-oneDihydrofuran1-Azulenylethanol derivative
2H-Cyclohepta[b]furan-2-oneDihydropyran1-Azulenylpropanol derivative

The scope of [8+2] cycloaddition reactions of 2H-cyclohepta[b]furan-2-ones extends to the use of enamines and fulvenes as the 2π-component. Enamines, being electron-rich olefins, react readily with 2H-cyclohepta[b]furan-2-ones to provide a straightforward route to azulene derivatives. mdpi.com This reaction can even be employed for the synthesis of the parent azulene. For example, the reaction of 2H-cyclohepta[b]furan-2-one with acetaldehyde (B116499) in the presence of diethylamine (B46881) can produce azulene in a 60% yield. mdpi.com

Fulvenes, with their exocyclic double bond, also participate in [8+2] cycloaddition reactions with 2H-cyclohepta[b]furan-2-ones, leading to the formation of functionalized azulenes. mdpi.com These cycloaddition strategies underscore the utility of 2H-cyclohepta[b]furan-2-ones as pivotal precursors in azulene and, consequently, dihydroazulene synthesis.

C-C Bond Formation Pathways

Alternative to cycloaddition strategies, the construction of the dihydroazulene framework can be achieved through carefully orchestrated C-C bond formation sequences. These methods often involve the stepwise assembly of the seven- and five-membered rings.

A notable C-C bond formation approach involves the reaction of cycloheptatrienylium cation derivatives with dicyanoethylene derivatives. This method leads to the formation of a dihydroazulene system, which can then be dehydrogenated to yield the corresponding azulene. This strategy capitalizes on the electrophilic nature of the cycloheptatrienylium (tropylium) cation.

The synthesis of certain dihydroazulenes can be initiated from cycloheptatrienylium tetrafluoroborate. This is then transformed into dicyanovinyl derivatives, which serve as precursors to vinylheptafulvenes.

Vinylheptafulvene (VHF) derivatives are key intermediates in several dihydroazulene (DHA) synthetic routes. These highly colored compounds can undergo a thermal rearrangement to the more thermodynamically stable, colorless dihydroazulene isomers. This electrocyclic ring-closure is a crucial step in the formation of the dihydroazulene core.

The synthesis of the vinylheptafulvene precursor can be achieved from dicyanovinyl derivatives, which are then subjected to dehydrogenation. The subsequent thermal treatment of the vinylheptafulvene induces a 10π-electrocyclic ring-opening to form an s-cis-VHF intermediate, which can then undergo a conformational change to the more stable s-trans-VHF. The reverse reaction, the thermal conversion of VHF back to DHA, is a key step in accessing the dihydroazulene structure. The rate of this thermal rearrangement can be influenced by various factors, including the presence of substituents and the surrounding environment. For instance, the presence of nanoparticles has been shown to potentially increase the rate of this thermal back reaction.

PrecursorTransformationIntermediate/Product
Dicyanovinyl derivativeDehydrogenationVinylheptafulvene
VinylheptafulveneThermal RearrangementDihydroazulene

Thermolytic Synthesis Approaches

Thermolytic reactions, particularly those conducted under Flash Vacuum Pyrolysis (FVP) conditions, represent a powerful strategy for the synthesis of complex cyclic systems, including dihydroazulene cores. wikipedia.orgscripps.edu FVP involves heating a precursor molecule at high temperatures and low pressure for a very short duration, which favors unimolecular rearrangements and minimizes intermolecular reactions. wikipedia.orgias.ac.inconsensus.app This technique is particularly well-suited for transformations that proceed through high-energy intermediates or pericyclic reactions. scripps.edu

One of the key thermolytic pathways that can be envisaged for the synthesis of the dihydroazulene framework is the vinylcyclopropane-cyclopentene rearrangement. researchgate.net This rearrangement involves the ring expansion of a vinyl-substituted cyclopropane (B1198618) to a cyclopentene (B43876) ring upon heating. By strategically designing a precursor that incorporates a vinylcyclopropane (B126155) moiety within a larger cyclic system, it is possible to induce a rearrangement that forms the five-membered ring of the dihydroazulene skeleton.

While direct and high-yield FVP synthesis of the parent 1,6-dihydroazulene is not extensively documented in readily available literature, the underlying principles of thermolytic rearrangements of strained ring systems provide a conceptual basis for its formation. For instance, a hypothetical precursor containing a bicyclic system with a vinylcyclopropane fused to a seven-membered ring could, under FVP conditions, undergo a concerted or stepwise rearrangement to yield the 1,6-dihydroazulene structure. The high temperatures employed in FVP (typically 400-1100 °C) provide the necessary activation energy for such ring-opening and ring-closing cascades. scripps.edu

The table below outlines a conceptual thermolytic approach for the synthesis of a dihydroazulene derivative based on the vinylcyclopropane-cyclopentene rearrangement.

Precursor TypeThermolysis ConditionsProductKey Transformation
Bicyclo[5.1.0]octa-2,5-diene derivativeFlash Vacuum Pyrolysis (FVP), >500 °CSubstituted 1,6-dihydroazuleneVinylcyclopropane-cyclopentene rearrangement

Advanced and Regioselective Functionalization Protocols

The ability to introduce substituents at specific positions on the dihydroazulene scaffold is crucial for tuning its electronic and optical properties. Significant efforts have been directed towards developing regioselective functionalization methods for both the five- and seven-membered rings.

Introduction of Substituents on the Five-Membered Ring

The five-membered ring of the dihydroazulene system is electron-rich and thus susceptible to electrophilic attack. However, achieving high regioselectivity can be challenging. Recent studies have demonstrated that radical bromination of the vinylheptafulvene (VHF) intermediate, which is in thermal equilibrium with the dihydroazulene (DHA), provides a selective route to functionalization at the C3 position of the five-membered ring.

In a key study, treatment of the VHF form of a phenyl-substituted dihydroazulene dicarbonitrile with N-bromosuccinimide (NBS) in the presence of a radical initiator led to the formation of the 3-bromo-dihydroazulene derivative. This approach leverages the distinct reactivity of the VHF isomer to achieve functionalization at a position that is not readily accessible through direct electrophilic substitution on the dihydroazulene itself.

Further functionalization can be achieved through subsequent cross-coupling reactions of the 3-bromo derivative, opening up avenues for the introduction of a wide range of substituents.

Introduction of Substituents on the Seven-Membered Ring

The seven-membered ring of dihydroazulene is generally less reactive towards electrophiles than the five-membered ring. However, several strategies have been developed to achieve regioselective functionalization. These methods often involve either direct electrophilic substitution under specific conditions or the use of directing groups. Nucleophilic substitution reactions on appropriately substituted precursors also provide a viable route. sciforum.netnih.govmdpi.com

Recent research has focused on the development of methods to introduce alkyl groups onto the seven-membered ring. For instance, a novel synthetic protocol has been developed for the regioselective preparation of a dimethyl-substituted dihydroazulene, with alkyl groups at the C5 and C7 positions. researchgate.net This was achieved through a condensation reaction involving a functionalized tropone (B1200060) derivative, showcasing a versatile method for accessing new substitution patterns on the dihydroazulene scaffold. researchgate.net

A well-established method for the functionalization of the seven-membered ring involves a regioselective bromination-elimination sequence. This protocol allows for the introduction of a bromine atom at the C7 position, which can then serve as a handle for further transformations.

The process typically involves the direct bromination of the dihydroazulene core, which leads to the formation of a dibromo intermediate. Subsequent elimination of hydrogen bromide, often facilitated by a non-nucleophilic base, yields the 7-bromo-dihydroazulene derivative. This protocol has proven to be a reliable method for accessing this key intermediate, which is a versatile precursor for a variety of cross-coupling reactions.

The table below summarizes the conditions for the regioselective bromination of a dihydroazulene derivative.

Starting MaterialReagentSolventTemperatureProductYield
1,1-Dicyano-2-phenyl-1,8a-dihydroazuleneBromineDichloromethane (B109758)-78 °C7,8-Dibromo-1,1-dicyano-2-phenyl-1,6,7,8-tetrahydroazuleneQuantitative
7,8-Dibromo-1,1-dicyano-2-phenyl-1,6,7,8-tetrahydroazuleneLithium hexamethyldisilazideTetrahydrofuran-78 °C7-Bromo-1,1-dicyano-2-phenyl-1,8a-dihydroazuleneGood

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone of modern organic synthesis, and they have been successfully applied to the functionalization of the dihydroazulene framework. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, enabling the synthesis of a diverse range of dihydroazulene derivatives with tailored properties.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that involves the cross-coupling of an organoboron compound with an organic halide or triflate. This reaction has been successfully employed for the synthesis of aryl-substituted dihydroazulenes.

Starting from the 7-bromo-dihydroazulene derivative, Suzuki-Miyaura coupling with various arylboronic acids provides a straightforward route to the corresponding 7-aryl-dihydroazulenes. The reaction conditions are typically mild and tolerate a wide range of functional groups, making this a highly valuable tool for the late-stage functionalization of the dihydroazulene scaffold.

The following table provides an example of a Suzuki-Miyaura coupling reaction on a brominated dihydroazulene derivative.

Dihydroazulene SubstrateBoronic AcidCatalystBaseSolventProductYield
7-Bromo-1,1-dicyano-2-phenyl-1,8a-dihydroazulene4-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/Water1,1-Dicyano-7-(4-methylphenyl)-2-phenyl-1,8a-dihydroazuleneModerate
Sonogashira and Cadiot-Chodkiewicz Couplings

The strategic functionalization of the dihydroazulene (DHA) scaffold is crucial for tuning its photochromic properties. Palladium-catalyzed cross-coupling reactions, specifically the Sonogashira and Cadiot-Chodkiewicz couplings, have been employed for the derivatization of halo-substituted dihydroazulenes. These reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of various substituents onto the DHA core.

In a key study, halo-substituted DHAs were utilized as substrates for these coupling reactions. The primary focus of this research was to develop efficient synthetic protocols while minimizing the formation of the fully unsaturated azulene byproduct, which can be a common side reaction under certain conditions. rsc.org

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. This reaction is instrumental in introducing alkynyl moieties to the dihydroazulene structure.

The Cadiot-Chodkiewicz coupling, on the other hand, is a copper-catalyzed reaction between a terminal alkyne and a 1-haloalkyne to form an unsymmetrical 1,3-diyne. This method offers a pathway to more complex conjugated systems attached to the dihydroazulene core. Recent advancements in Cadiot-Chodkiewicz couplings have focused on developing air-tolerant protocols to improve practicality and efficiency. The use of reductants like ascorbate (B8700270) has been shown to suppress unwanted side reactions such as the homocoupling of the 1-haloalkyne and the oxidative Glaser coupling of the terminal alkyne.

A representative protocol for an air-tolerant Cadiot-Chodkiewicz coupling is detailed in the table below:

ComponentDetails
ReactantsTerminal alkyne (1.2 mol. equiv.), 1-bromoalkyne (1.0 mol. equiv.)
CatalystCuBr (10 mol%)
ReductantSodium ascorbate (1.0 mol. equiv.)
Basen-butylamine (1.0 mol. equiv.)
SolventEthanol (B145695)
AtmosphereOpen to air
TemperatureInitial cooling in an ice bath, then room temperature
Reaction Time30 minutes

This optimized procedure not only enhances the yield of the desired unsymmetrical diyne but also simplifies the experimental setup by eliminating the need for an inert atmosphere.

Cyanation Reactions

The introduction of a cyano group onto the dihydroazulene framework is a valuable transformation as the nitrile functionality can be further converted into a variety of other chemical groups. Palladium-catalyzed cyanation of halo-substituted dihydroazulenes has been demonstrated as an effective method for this purpose. rsc.org

This transformation is typically achieved by reacting an aryl halide or triflate with a cyanide source in the presence of a palladium catalyst. A significant challenge in palladium-catalyzed cyanation reactions is the potential for catalyst deactivation by the cyanide anion, which can strongly coordinate to the metal center. To circumvent this, various strategies have been developed, including the use of specific ligands, co-catalysts, and cyanide sources with controlled reactivity.

Recent advancements have focused on developing milder and more practical cyanation protocols. For instance, a method employing zinc cyanide (Zn(CN)₂) as the cyanide source in an aqueous solvent system allows the reaction to proceed at temperatures ranging from room temperature to 40 °C. This approach is notable for its broad substrate scope, including various (hetero)aryl halides, and its tolerance of a range of functional groups.

The table below outlines a general procedure for a mild palladium-catalyzed cyanation reaction.

ComponentDetails
Substrate(Hetero)aryl halide or triflate
Cyanide SourceZinc cyanide (Zn(CN)₂)
CatalystPalladium precatalyst (2-5 mol%)
SolventH₂O/THF mixture (e.g., 5:1)
TemperatureRoom temperature to 40 °C

Another approach utilizes the non-toxic cyanide source K₄[Fe(CN)₆]·3H₂O with palladacycle catalysts, which helps to prevent catalyst poisoning and allows for low catalyst loadings and fast reaction times.

Synthesis of Donor-Acceptor Functionalized Dihydroazulenes

The photochromic and thermochromic properties of the dihydroazulene/vinylheptafulvene (DHA/VHF) system are highly dependent on the electronic nature of the substituents on the DHA core. The introduction of electron-donating (donor) and electron-accepting (acceptor) groups allows for the fine-tuning of these properties, which is essential for applications in molecular electronics and advanced materials. rsc.org

A versatile and efficient four-step synthesis has been developed to prepare a wide range of donor-acceptor functionalized dihydroazulenes. This method starts from readily available acetophenones and tropylium (B1234903) substrates. rsc.org The nature of the substituent on the phenyl unit of the acetophenone (B1666503) can be varied, and a broad spectrum of functional groups, including nitro, cyano, halo, alkyl, amido, and thioether groups, are well-tolerated in this synthetic route. rsc.org This allows for the synthesis of a large library of DHA derivatives with a substituent at the 2-position of the DHA core. rsc.org

Further functionalization can be achieved on the seven-membered ring. A regioselective bromination-elimination protocol is used to introduce a bromo substituent at the 7-position. This bromo-substituted DHA then serves as a versatile intermediate for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Cadiot-Chodkiewicz couplings, to introduce additional donor or acceptor groups. rsc.org

The table below summarizes the general synthetic strategy for donor-acceptor functionalized dihydroazulenes.

StepDescriptionKey Reagents/Conditions
1Synthesis of the DHA core with a substituent at the 2-position.Substituted acetophenone, tropylium tetrafluoroborate.
2Regioselective bromination of the seven-membered ring.Brominating agent (e.g., NBS).
3Introduction of a second functional group via cross-coupling.7-bromo-DHA, boronic acids (Suzuki), terminal alkynes (Sonogashira), etc., Pd catalyst.

This modular approach allows for the systematic synthesis of DHAs with donor-donor, acceptor-acceptor, and donor-acceptor substitution patterns, which is critical for studying the structure-property relationships of these molecular photoswitches.

Large-Scale Synthesis Protocols

Recent synthetic advancements have enabled the large-scale preparation of the dihydroazulene (DHA) core, which has been pivotal for in-depth studies of its properties and for exploring its applications. While detailed industrial-scale protocols are not extensively published in the academic literature, multi-gram synthesis procedures have been developed, indicating the scalability of certain synthetic routes.

One of the common routes to the DHA core involves a four-step synthesis starting from acetophenones and tropylium substrates. However, it has been noted that some specific steps, such as the reduction of a nitro derivative to an amino derivative, may not be amenable to gram-scale synthesis under certain reported conditions. For instance, the reduction of more than 2.5 mmol of a nitro-substituted DHA was found to be unsuccessful in one study.

The development of robust and scalable synthetic methods is an ongoing area of research. For instance, a protocol for the multi-gram synthesis of pro-aromatic dihydroquinazolinones has been reported, which, although a different class of compounds, highlights the strategies that can be employed for scaling up chemical syntheses, such as developing column chromatography-free protocols.

The synthesis of 2-phenylazulene-1,1(8aH)-dicarbonitrile, a key DHA derivative, has been reported on a scale of a few hundred milligrams. The procedure involves the reaction of 2-(1-phenylethylidene)malononitrile (B1594633) with tropone in refluxing acetic anhydride. This suggests that with further optimization, this route could potentially be scaled to larger quantities.

The challenges in large-scale synthesis often revolve around factors such as purification, reaction control, and cost of starting materials. The development of protocols that minimize chromatographic purification steps is a key aspect of making a synthesis more scalable and economically viable.

Synthesis of Conjugated Dihydroazulene Systems

Peptide Conjugation Strategies

The integration of dihydroazulene photoswitches with biological macromolecules, such as peptides, opens up possibilities for the light-controlled modulation of biological systems. The large structural and electronic changes that accompany the DHA-VHF isomerization can be harnessed to control peptide conformation and function with high spatiotemporal resolution.

To achieve this, synthetic strategies for the covalent attachment of dihydroazulene derivatives to amino acids and peptides have been developed. A common approach involves the synthesis of a DHA derivative bearing a carboxylic acid functionality, which can then be coupled to the N-terminus of a peptide or an amino acid side chain using standard peptide coupling techniques.

A small library of DHA derivatives conjugated to amino acids has been synthesized and studied in aqueous environments. These studies have shown that the conjugation to amino acids can improve the water solubility of the otherwise lipophilic DHA core, which is a crucial aspect for biological applications. The photochemical and thermal properties of these bioconjugates have been investigated in various polar and buffered media.

Both liquid-phase and solid-phase peptide synthesis (SPPS) have been successfully employed for the conjugation of DHAs to peptides. For example, a carboxylic acid-functionalized DHA has been coupled to the 17-amino acid ALFA peptide using microwave-assisted SPPS. The resulting DHA-ALFA conjugate demonstrated excellent photoswitching properties in a phosphate-buffered saline (PBS) solution.

The table below summarizes the key aspects of peptide conjugation to dihydroazulene.

AspectDescription
Functionalization of DHAIntroduction of a reactive handle, typically a carboxylic acid, for subsequent coupling.
Coupling MethodsStandard liquid-phase or solid-phase peptide synthesis (SPPS) protocols.
Model SystemsConjugation to individual amino acids (e.g., Alanine, Lysine, Glutamic acid) and peptides (e.g., ALFA peptide).
Key OutcomeSuccessful synthesis of water-soluble DHA-peptide conjugates with retained photoswitching capabilities in aqueous media.

These findings pave the way for the broader application of dihydroazulene photoswitches as modulators of biological function.

Integration into Polymeric Architectures

The incorporation of dihydroazulene (DHA) units into polymeric architectures is a promising strategy for the development of novel photoresponsive materials. The photochromic behavior of DHA can be harnessed to create polymers whose properties, such as color, refractive index, or mechanical properties, can be modulated by light.

One approach to integrating DHA into polymers is to physically dope (B7801613) a polymer matrix with DHA derivatives. Polymeric thin films have been prepared by doping polymers such as poly(methyl methacrylate) (PMMA) and polycarbonate (PC) with various DHA derivatives. Spectroscopic studies of these films have provided insights into the stability and photophysical properties of the photoswitches within the polymer matrix. It has been shown that the photoactivity of the DHA and the thermal back-reaction of the vinylheptafulvene (VHF) are maintained in these polymeric films.

Another strategy involves the covalent incorporation of DHA units into the polymer backbone. This can be achieved by synthesizing DHA monomers with polymerizable functional groups and then polymerizing them, or by using cross-coupling reactions to incorporate azulene (a related compound) units into conjugated polymers. Various cross-coupling strategies, including Suzuki, Sonogashira, and Stille reactions, have been utilized to synthesize azulene-containing copolymers with other aromatic units like thiophene, fluorene, and benzothiadiazole. While these examples focus on azulene, similar strategies could be adapted for dihydroazulene.

A more recent development is the integration of DHA into metal-organic frameworks (MOFs). MOFs are porous crystalline materials that can act as host matrices for guest molecules. The incorporation of DHA into MOFs (DHA@MOF) has been shown to facilitate the photoswitching of DHA in the solid state, where it is typically hindered due to steric constraints. The properties of the MOF, such as polarity, can influence the switching behavior of the encapsulated DHA.

The table below provides an overview of different approaches for integrating dihydroazulene into polymeric architectures.

Integration MethodDescriptionExample
Physical DopingDispersing DHA molecules within a pre-existing polymer matrix.DHA derivatives in PMMA or PC thin films.
Covalent IncorporationChemically bonding DHA units into the polymer chain.(Analogous to) Azulene-containing conjugated copolymers via cross-coupling reactions.
Encapsulation in MOFsTrapping DHA molecules within the pores of a metal-organic framework.DHA@UiO-66, DHA@MIL-68(In).

These strategies for integrating dihydroazulene into polymeric systems are expanding the scope of photoresponsive materials with potential applications in areas such as optical data storage, smart coatings, and soft robotics.

Computational and Theoretical Chemistry Studies of Dihydroazulene Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for studying the ground and excited-state properties of dihydroazulene (B1262493) systems. Its balance of computational cost and accuracy makes it suitable for exploring the complex potential energy surfaces of these molecules.

Electronic Structure Elucidation and Orbital Analysis

DFT calculations have been instrumental in elucidating the electronic structure of 1,6-dihydroazulene and its derivatives. Analysis of the frontier molecular orbitals (HOMO and LUMO) is crucial for understanding the electronic transitions that govern the molecule's photochemistry.

Upon photoexcitation from the ground state (S₀) to the first singlet excited state (S₁), a ππ* transition occurs. This transition involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital, which significantly alters the electronic distribution and geometry of the molecule. In dihydroazulene, the HOMO is typically localized on the cycloheptatriene (B165957) moiety, while the LUMO is distributed over the entire molecule. This charge redistribution upon excitation is a key driving force for the subsequent photochemical reactions.

The nature and energy of these frontier orbitals can be tuned by chemical substitutions. Electron-donating and electron-withdrawing groups placed at different positions on the dihydroazulene scaffold can modulate the HOMO-LUMO gap, thereby influencing the absorption wavelength and the energy storage capacity of the system.

Table 1: Key Findings from DFT-based Electronic Structure Analysis of Dihydroazulene Systems

FindingSignificance
The S₀ to S₁ transition is of ππ* character.This type of transition is typical for conjugated systems and is responsible for the strong UV absorption.
HOMO is primarily located on the cycloheptatriene ring.This localization makes this part of the molecule susceptible to electronic changes upon excitation.
LUMO is delocalized over the molecule.The delocalized nature of the LUMO facilitates the electronic rearrangements necessary for the ring-opening reaction.
Substituent effects can modify HOMO/LUMO energies.This provides a strategy for tuning the optical and energetic properties of dihydroazulene-based photoswitches.

Simulation of Excited-State Dynamics

Simulations of the excited-state dynamics of 1,6-dihydroazulene have provided a detailed picture of the ultrafast events that follow photoexcitation. Upon absorption of a photon, the molecule is promoted to the S₁ state, initiating a cascade of events that ultimately leads to the ring-opening reaction to form vinylheptafulvene (VHF) or relaxation back to the ground state of DHA.

These simulations show that the photochemical ring-opening occurs in the excited state through a sequence of steps associated with an increase in aromaticity. The initial stage, lasting approximately 200 femtoseconds, involves an ultrafast damped bond length alternation (BLA) movement synchronized with a partial planarization of the cycloheptatriene ring. This leads to the formation of an 8π semiaromatic S₁ minimum. Following this, an additional ~200 fs is required for the system to gain the necessary vibrational energy to overcome a ring-opening transition state, which is characterized by an enhanced Baird aromaticity.

The dynamics are not limited to a single pathway. Minor reaction channels have also been identified, which involve surmounting higher energy barriers of S₁ non/antiaromatic transition structures. These alternative pathways can lead to the reformation of DHA or the formation of other closed-ring products. The competition between these different channels is a key factor in determining the quantum yield of the photochemical reaction.

Nonadiabatic Trajectory Dynamics Simulations

Nonadiabatic trajectory dynamics simulations, which go beyond the Born-Oppenheimer approximation, are essential for accurately describing the photochemical reactions of 1,6-dihydroazulene. These simulations explicitly treat the coupling between electronic and nuclear motion, which is critical in regions of the potential energy surface where electronic states come close in energy, such as at conical intersections.

These simulations have revealed that the photoinduced ring-opening of dihydroazulene is an ultrafast process. The excited-state lifetime of DHA is on the order of picoseconds. The dynamics are characterized by a rapid evolution of the molecular geometry from the initial Franck-Condon region to a conical intersection with the ground state. It is at this conical intersection that the nonadiabatic transition occurs, allowing the molecule to efficiently convert from the excited electronic state back to the ground electronic state, but in the ring-opened vinylheptafulvene configuration.

The simulations highlight the importance of specific vibrational modes in guiding the molecule towards the conical intersection. The planarization of the seven-membered ring and the stretching of the C1-C8a bond are identified as key motions in the ring-opening process.

Conformational Analysis and Transition State Characterization

DFT calculations have been employed to map out the potential energy surface of the dihydroazulene/vinylheptafulvene system, identifying stable conformers and characterizing the transition states that connect them. The relative energies of the different isomers and the activation barriers for their interconversion are crucial parameters for understanding the thermal stability and switching properties of these molecules.

The thermal back-reaction from vinylheptafulvene to dihydroazulene is an important process for applications in solar energy storage, as it releases the stored energy as heat. DFT calculations have been used to determine the activation energy for this thermally induced ring-closing reaction. These studies have shown that the activation barrier can be tuned by substituents, providing a means to control the rate of energy release. For instance, strategic placement of electron-withdrawing or electron-donating groups can either raise or lower this barrier, thus affecting the half-life of the metastable vinylheptafulvene isomer.

Table 2: Key Conformational States in the Dihydroazulene/Vinylheptafulvene System

StateDescriptionMethod of Characterization
Dihydroazulene (DHA)The stable, closed-ring isomer.DFT geometry optimization
Vinylheptafulvene (VHF)The metastable, open-ring isomer formed after photoexcitation.DFT geometry optimization
Ring-Opening Transition StateThe energy barrier on the excited-state potential energy surface leading from DHA to VHF.DFT transition state search
Ring-Closing Transition StateThe energy barrier on the ground-state potential energy surface for the thermal conversion of VHF back to DHA.DFT transition state search

Advanced Quantum Chemistry Methodologies

While DFT provides a good qualitative description of the photochemistry of dihydroazulene, more advanced quantum chemistry methods are sometimes required for a more quantitative and accurate picture, especially for describing the complex electronic structure of excited states and regions of strong electron correlation.

Mixed-Reference Spin-Flip (MRSF)-TDDFT Applications

The Mixed-Reference Spin-Flip Time-Dependent Density Functional Theory (MRSF-TDDFT) is an advanced method that has been successfully applied to study the excited-state dynamics of dihydroazulene. acs.org This approach is particularly well-suited for describing situations where the electronic wavefunction has significant multi-reference character, such as near conical intersections and in bond-breaking processes.

MRSF-TDDFT provides a more balanced description of the ground and excited states compared to standard TDDFT, and it can accurately capture the topology of conical intersections, which are crucial for understanding nonadiabatic transitions. acs.org In the study of dihydroazulene's photochemical ring-opening, MRSF-TDDFT has been used in conjunction with nonadiabatic molecular dynamics simulations to provide a detailed and accurate picture of the reaction mechanism. acs.org

The application of MRSF-TDDFT has confirmed that the ring-opening occurs in the excited state and proceeds through a series of steps with increasing aromaticity. acs.org This method has been crucial in identifying the semiaromatic S₁ minimum and the Baird-aromatic transition state that govern the main reaction pathway. acs.org Furthermore, MRSF-TDDFT has helped to elucidate the minor reaction channels and the competition between Baird and anti-Baird aromatic pathways, offering insights into how the quantum yield of the photoreaction can be controlled. acs.org

Molecular Mechanics-Valence Bond (MMVB) Methodologies

The Molecular Mechanics-Valence Bond (MMVB) method is a powerful computational tool for investigating the photochemistry of conjugated hydrocarbon systems, including the dihydroazulene/vinylheptafulvene (DHA/VHF) couple. This hybrid method combines the efficiency of molecular mechanics for describing the sigma framework with a valence bond approach for the pi-electron system, allowing for the rapid optimization of both ground and excited-state geometries.

In the context of dihydroazulene, MMVB is particularly valuable for mapping out potential energy surfaces and locating critical points such as conical intersections, which are crucial for understanding the non-adiabatic transitions that govern the photochemical ring-opening from dihydroazulene to vinylheptafulvene. Case studies on dihydroazulene photochromism have demonstrated the utility of MMVB in rationalizing complex experimental observations. By providing a description of excited states that includes static correlation, the MMVB method helps to elucidate the intricate dynamics of the photoisomerization process. For instance, MMVB calculations can trace the pathway from the initial photo-excitation (Franck-Condon region) to the excited-state minimum and onward to the conical intersection where the system efficiently transitions back to the ground state, yielding the vinylheptafulvene photoproduct.

Nonequilibrium Green's Function Formalism for Transport Properties

The Nonequilibrium Green's Function (NEGF) formalism is a sophisticated theoretical framework used to describe quantum transport in nanoscale systems, such as single-molecule junctions. This method allows for the calculation of properties like current-voltage characteristics and conductance by treating the molecule and its connections to electrodes in a fully quantum mechanical manner.

While the NEGF formalism has been applied to the parent aromatic compound, azulene (B44059), to investigate its electron transport properties and the role of quantum interference, its specific application to the 1,6-dihydro- isomer is not extensively documented in the literature. Theoretical studies on azulene have shown that its non-alternant hydrocarbon structure leads to unique transport characteristics. arxiv.orgarxiv.org Research on single-molecule junctions has demonstrated that the conductance of azulene derivatives can be tuned by protonation, which alters the quantum interference effects. nih.gov One study has explored a dihydroazulene/vinylheptafulvene switch in a single-molecule junction, focusing on enhancing its robustness by operating in the sequential tunneling regime rather than detailing a comprehensive NEGF analysis of its intrinsic transport properties. researchgate.net A deeper investigation into the transport properties of 1,6-dihydroazulene using the NEGF formalism could provide valuable insights into its potential for use in molecular electronic devices, particularly how its conductance changes during the photoswitching process.

Theoretical Investigations of Structure-Reactivity Relationships

Substituent Effects on Photo- and Thermochemical Properties

The photo- and thermochemical properties of the dihydroazulene/vinylheptafulvene (DHA/VHF) system are highly tunable through chemical functionalization. Extensive computational studies, primarily using Density Functional Theory (DFT), have been conducted to understand how substituents influence the system's performance for applications like molecular solar thermal energy storage. arxiv.orgresearchgate.netaps.org

The primary goals of these investigations are to increase the energy storage capacity (the energy difference between the VHF and DHA isomers) and to control the half-life of the energy-rich VHF isomer by modulating the activation energy of the thermal back-reaction. arxiv.orgaps.org Research has shown that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can have profound, position-dependent effects on these properties.

Key Research Findings:

Energy Storage Capacity: Placing EDGs on the seven-membered ring and EWGs on the five-membered ring generally leads to an increase in the energy storage capacity. ru.nl This "push-pull" effect stabilizes the zwitterionic character of the VHF isomer, raising its energy relative to the DHA isomer.

Activation Energy: The activation barrier for the thermal VHF-to-DHA conversion is also sensitive to substituent placement. For instance, a fluoro group at position 7 was found to impart a very high activation barrier in the gas phase. ru.nl In contrast, bulky ortho-substituents on a phenyl ring at C-2 significantly increase the half-life of the VHF isomer, from minutes to days, by sterically hindering the ring-closure reaction. tuwien.ac.at

Optical Properties: Substituents also modify the absorption spectra of both isomers. EDGs on the seven-membered ring typically cause a red-shift (to longer wavelengths) in the absorption of both DHA and VHF, while EWGs tend to induce a blue-shift (to shorter wavelengths). ru.nl This tunability is crucial for optimizing the absorption of the solar spectrum.

Table 1: Effect of Substituents on Calculated Thermochemical Properties of a Dihydroazulene Photoswitch

Substituent at Position 7Substituent NatureActivation Barrier (kcal/mol) in Acetonitrile (B52724)
-NO2Electron-Withdrawing28.13
-CHOElectron-Withdrawing28.10
-FElectron-Withdrawing (Inductive)-
-OHElectron-Donating-
-NH2Electron-Donating-

Data sourced from a DFT study on thermal cyclization. Note: Specific values for all substituents in acetonitrile were not provided in the abstract. A fluoro group at position 7 showed a high barrier of 31.73 kcal/mol in the gas phase. ru.nl

Aromaticity-Controlled Energy Storage Capacity

The concept of aromaticity is a key principle in guiding the design of more efficient DHA/VHF photoswitches. The reversible transformation between DHA and VHF involves significant changes in the electronic structure and aromatic character of the molecule, which can be exploited to control the energy storage capacity. diva-portal.org

Conversely, strategies that promote aromaticity in the VHF state can stabilize it to the point where the thermal back-reaction to DHA is hindered, making it too stable for a cyclical energy storage system. diva-portal.org Computational predictions suggest that a delicate balance is needed. For instance, calculations predict that strategic placement of a cyano group on the fulvene (B1219640) ring of VHF can retard the back-reaction, while removing one of the two cyano groups at C-1 of an aromatic DHA derivative can further increase both the heat storage capacity and the lifetime of the VHF isomer. diva-portal.org These findings highlight that modulating the gain and loss of aromaticity throughout the reaction cycle is a critical strategy for tuning the energy landscape of the DHA/VHF system. diva-portal.orgmdpi.com

Solvent Effects on Reaction Pathways and Kinetics

The surrounding solvent environment plays a significant role in the kinetics of the DHA/VHF photoswitch system. The rate of the thermal back-reaction, which releases the stored energy, is known to be highly dependent on the polarity of the solvent. rug.nlaps.org

Key Research Findings:

Polarity and Reaction Rate: Generally, the thermal conversion from VHF to DHA is faster in more polar solvents. rug.nlaps.org This is attributed to the more polar, zwitterionic character of the VHF isomer being stabilized to a lesser extent than the transition state for ring closure in polar environments.

Systematic Studies: Comprehensive computational investigations have systematically studied these solvent effects. One such study performed over 8000 DFT calculations to compare energy storage capacities and activation energies in solvents of varying polarity, including cyclohexane (B81311) (nonpolar), toluene (B28343) (nonpolar), dichloromethane (B109758) (polar aprotic), ethanol (B145695) (polar protic), and acetonitrile (polar aprotic).

Stability and Cyclability: Experimental studies support these computational findings, showing that the DHA/VHF system is more robust and exhibits less degradation over multiple cycles in nonpolar solvents like toluene compared to polar solvents like ethanol and acetonitrile. rug.nlaps.org In toluene, the system could be cycled over 70 times with minimal degradation. rug.nl

These results provide clear guidelines for solvent selection in potential applications, where a nonpolar environment would favor longer energy storage times.

Table 2: Influence of Solvent Polarity on the Thermal Back-Reaction of VHF to DHA

SolventTypeHalf-life at 25°C (min)Degradation (% loss per cycle)
TolueneNonpolar14740.01
AcetonitrilePolar Aprotic2180.18
EthanolPolar Protic2020.21

Data sourced from experimental evaluation of a DHA/VHF photoswitch. rug.nlaps.org

Prediction of Photoswitchability via Computational Functionalization

Computational chemistry provides an indispensable toolkit for the in silico design and prediction of the properties of novel dihydroazulene-based photoswitches. By systematically modifying the molecular structure with different functional groups and calculating the resulting properties, researchers can screen vast numbers of candidate molecules to identify those with the most promising characteristics for solar energy storage before undertaking complex and time-consuming synthesis. arxiv.org

These computational approaches allow for the rational design of molecules with specific functionalities. For instance, if the goal is to achieve a long storage time, calculations can identify substituents that maximize the activation energy for the thermal back-reaction. If a high energy density is desired, functionalization patterns that increase the energy difference between the VHF and DHA isomers can be pinpointed. This predictive capability significantly accelerates the discovery and optimization of new photoswitchable materials, guiding synthetic efforts toward the most viable targets.

Advanced Spectroscopic and Characterization Techniques in Dihydroazulene Research

Ultrafast Time-Resolved Spectroscopy

Ultrafast time-resolved spectroscopy is a powerful tool for observing the fleeting moments of a chemical reaction, providing a real-time view of molecular transformations.

Femtosecond transient absorption spectroscopy has been instrumental in elucidating the ultrafast dynamics of the photoinduced ring-opening of dihydroazulene (B1262493) to vinylheptafulvene (VHF). This technique allows researchers to track the formation and decay of transient species on a femtosecond (10-15 s) to picosecond (10-12 s) timescale.

Upon photoexcitation, DHA is converted to its metastable isomer, VHF. Studies on various DHA derivatives have revealed that this ring-opening reaction is an exceptionally rapid process. For instance, research on 1,1-dicyano-2-(4-cyanophenyl)-1,8a-dihydroazulene in methanol (B129727) identified time constants of 1.2 ps for the excited-state ring-opening and 13 ps for the subsequent internal conversion from the first excited state (S1) to the ground state (S0). dtu.dk In the gas phase, time-resolved photoelectron spectroscopy on 2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile determined a time constant of 320 ± 50 fs for the ring-opening process. dtu.dk These studies highlight the strong influence of the molecular environment and substitution patterns on the reaction dynamics. dtu.dk

Nonadiabatic molecular dynamics simulations have complemented these experimental findings, suggesting a sequential process for the ring-opening in the excited state. The initial step, occurring within approximately 200 fs, involves an ultrafast damped bond length alternation and partial planarization of the seven-membered ring. acs.org This is followed by another 200 fs period where the molecule gains the necessary vibrational energy to overcome the transition state barrier for ring-opening. acs.org Time-resolved visible absorption spectroscopy has also been used to measure isomerization time constants, with values of 91 ps in dichloroethane and 229 ps in propylene (B89431) carbonate for certain photochromic ruthenium sulfoxide (B87167) complexes that exhibit similar isomerization reactions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of dihydroazulene derivatives and for studying the kinetics of their isomerization.

The unambiguous structural assignment of dihydroazulene and its derivatives is routinely achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments. kiku.dksemanticscholar.orgresearchgate.net These techniques allow for the precise assignment of all proton and carbon signals, which is crucial for confirming the regiochemistry of substitution on the seven-membered ring. kiku.dkresearchgate.net

For the parent compound, 2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile, a detailed NMR analysis has been performed to assign all signals. kiku.dkresearchgate.net The following table summarizes the assigned chemical shifts for this compound in CDCl₃.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-46.4
2-101.5
36.61144.3
3a-128.5
46.53128.8
56.33125.7
66.33125.7
75.83122.9
86.89133.5
8a3.8046.5
CN-112.5, 113.4
Ph-C1'-132.0
Ph-C2',6'7.28129.2
Ph-C3',5'7.46129.0
Ph-C4'7.44131.2

Data for 2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile. kiku.dkresearchgate.net

NMR spectroscopy is also a valuable tool for studying the kinetics of the thermal ring-closure of vinylheptafulvene back to dihydroazulene. By monitoring the change in signal intensity of specific protons of the DHA and VHF isomers over time at a constant temperature, the rate constant for the thermal isomerization can be determined. researchgate.net For instance, the decay of VHF signals and the corresponding rise of DHA signals can be tracked to elucidate the kinetics of this process. researchgate.net These studies have revealed that the rate of this thermal back-reaction is sensitive to solvent polarity, temperature, and the substitution pattern on the dihydroazulene core. kiku.dkcore.ac.uk

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of molecules in the solid state. This technique has been used to confirm the molecular structure of dihydroazulene derivatives, providing precise information on bond lengths, bond angles, and stereochemistry. kiku.dk For example, the crystal structure of 2-phenyl-1,8a-dihydroazulene-1,1-dicarbonitrile has been determined, confirming the connectivity and conformation of the molecule. kiku.dksemanticscholar.orgresearchgate.net Such analyses are crucial for understanding the steric and electronic factors that influence the photochromic properties of these compounds. In the solid state, the large structural change between DHA and its s-trans-VHF isomer can be sterically hindered, which significantly reduces the switching efficiency compared to in solution. acs.org

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions in dihydroazulene and its photoisomer, vinylheptafulvene. The two isomers have distinct absorption spectra, which is the basis of their photochromism. Dihydroazulene derivatives typically exhibit a characteristic absorption band in the UV region, rendering them yellow, while the ring-opened vinylheptafulvene form has a more intense absorption band at longer wavelengths in the visible region, resulting in a red color. core.ac.ukrsc.org

The table below shows a comparison of the maximum absorption wavelengths (λmax) for a representative dihydroazulene and its corresponding vinylheptafulvene isomer in acetonitrile (B52724).

Compoundλmax (nm)
Dihydroazulene (DHA)~350
Vinylheptafulvene (VHF)~470

Representative absorption maxima for a DHA/VHF pair. rsc.org

The position of the λmax can be fine-tuned by introducing substituents on both the five- and seven-membered rings. rsc.org Electron-donating groups generally lead to a red shift (bathochromic shift) in the absorption maximum, while electron-withdrawing groups can cause a blue shift (hypsochromic shift). nih.govacs.orgnih.gov This tunability is a key feature for designing dihydroazulene-based molecular switches for specific applications. rsc.org

Monitoring Isomerization Processes

The reversible photoisomerization of dihydroazulene (DHA) to vinylheptafulvene (VHF) is a dynamic process that can be meticulously monitored using several spectroscopic techniques. nih.govd-nb.info Ultraviolet-Visible (UV-Vis) spectroscopy is a primary tool for tracking this conversion. The DHA isomer typically exhibits absorption bands in the UV region, while the ring-opened VHF isomer is colored and shows a strong absorption band in the visible region. researchgate.net By irradiating a DHA solution with light, the growth of the characteristic VHF absorption band can be monitored over time, allowing for the determination of photoisomerization quantum yields and reaction kinetics. d-nb.info

Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed structural information during the isomerization process. The conversion of DHA to VHF can be followed by the disappearance of characteristic signals from the DHA unit, such as the protons at the 8a and 8 positions, and the appearance of new signals corresponding to the VHF structure. nih.gov This technique is particularly useful for confirming the selective transformation of the DHA moiety, especially in complex molecules containing other photoactive units. nih.gov For instance, in a dyad system containing both a DHA and a spiropyran (SP) unit, selective irradiation at 415 nm resulted in the disappearance of the H-8a and H-8 signals of the DHA unit in the ¹H-NMR spectrum, confirming its conversion to VHF without affecting the SP unit. nih.gov

Infrared (IR) spectroscopy also serves as a valuable method for tracing the light-induced structural changes between the two isomers. acs.org By monitoring the vibrational modes specific to either DHA or VHF, the progress of the isomerization can be followed. This is particularly effective in solid-state studies, for example when DHA is incorporated into Metal-Organic Frameworks (MOFs), where IR spectroscopy can track the photochemical process and investigate intermolecular interactions. acs.org

Spectroscopic Signatures of Substituted Dihydroazulenes

The introduction of various substituents onto the dihydroazulene core has a profound impact on its spectroscopic properties. These modifications are crucial for fine-tuning the molecule's absorption characteristics and switching behavior for specific applications. nih.gov

In UV-Vis absorption spectroscopy, the position of the longest-wavelength absorption band of both DHA and its corresponding VHF isomer can be significantly altered by the electronic nature of the substituents. Donor and acceptor groups on the phenyl unit at position 2 of the DHA core can modulate the electronic transitions. nih.gov For example, linking a spiropyran unit to the DHA core can result in redshifted absorption bands, indicating a larger chromophoric system. nih.gov The position of this linkage (ortho, meta, or para) also influences the absorption spectrum, with a para-substituted derivative showing a more redshifted absorption compared to an ortho-substituted one, which may be due to steric hindrance causing the phenyl ring to twist out of the plane of the DHA. nih.gov

¹H-NMR spectroscopy is essential for characterizing the structure of substituted dihydroazulenes. The chemical shifts of the protons on the DHA scaffold are sensitive to the electronic environment, and the presence of different functional groups leads to distinct NMR spectral patterns. nih.gov In cases where diastereoisomers are formed due to the presence of chiral centers, high-resolution NMR can even allow for the differentiation and observation of signal splitting for specific protons. nih.gov

The following table summarizes the impact of substitution on the key spectroscopic signatures of select dihydroazulene derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Raman and Infrared (IR) spectroscopy, provide detailed insights into the molecular structure and bonding of dihydroazulenes.

Raman spectroscopy is a powerful tool for characterizing dihydroazulene and its vinylheptafulvene isomer, particularly through the analysis of specific vibrational modes such as the CN-stretching region in dicarbonitrile derivatives. ku.dk A significant advancement in the study of dihydroazulenes has been the application of Surface-Enhanced Raman Spectroscopy (SERS). acs.org SERS is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, such as gold or silver. wikipedia.orgnih.govresearchgate.net

This technique is particularly well-suited for monitoring the photoreaction kinetics of isolated dihydroazulene-functionalized molecules assembled on surfaces like Au{111}. acs.org The SERS effect allows for the detection of single molecules, providing a window into the behavior of these molecular switches at the nanoscale. acs.org By using SERS, it has been observed that the photoreaction of surface-bound dihydroazulenes can be highly efficient, although the cross-section may be reduced compared to the same molecules in solution. acs.org

The enhancement in SERS arises from two primary mechanisms: an electromagnetic mechanism due to localized surface plasmon resonances on the metal surface, and a chemical mechanism involving charge-transfer between the molecule and the metal. wikipedia.orgresearchgate.net This allows for detailed studies of the vibrational modes of both the DHA and VHF states on a surface, which is critical for the development of molecular electronic devices. acs.org

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and probing the molecular structure of dihydroazulene derivatives. youtube.compressbooks.pub The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, and the resulting spectrum provides a unique "fingerprint" of the molecule. youtube.com

In the context of dihydroazulene research, IR spectroscopy is instrumental in tracking the structural changes that occur during the photoisomerization to vinylheptafulvene. acs.org For instance, in dihydroazulene-1,1-dicarbonitrile derivatives, the C≡N stretching vibration provides a distinct band in the IR spectrum. One study identified vibrational modes for the C≡N bond at 3085, 3020, and 2250 cm⁻¹ in a KBr pellet. acs.org The changes in the position and intensity of this and other bands in the fingerprint region (below 1500 cm⁻¹) can be correlated with the conversion between the DHA and VHF forms. acs.orgyoutube.com This technique has been successfully employed to monitor the photochemical process of DHA within a Metal-Organic Framework (MOF), confirming the alignment of both isomers in the solid state. acs.org

Electrochemical Characterization Techniques

Electrochemical methods are employed to investigate the redox properties of dihydroazulenes, providing valuable information about their electronic structure, such as the HOMO-LUMO gap. semanticscholar.org

Cyclic Voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of chemical species. ossila.com In a CV experiment, the potential is linearly swept between two vertex potentials, and the resulting current is measured. ossila.com This method can be used to determine the oxidation and reduction potentials of dihydroazulene derivatives. The difference between the onset potentials of the first oxidation and reduction waves in a cyclic voltammogram can be used to estimate the electrochemical HOMO-LUMO gap of the molecule. This information is crucial for understanding the electronic properties and for the design of molecular electronic devices. semanticscholar.org For one dihydroazulene system, the HOMO-LUMO gap was determined to be approximately 0.7 eV, a value that was consistent whether measured in solution by CV and UV-Vis spectroscopy or within a single-molecule nano-gap. semanticscholar.org

Differential Pulse Voltammetry (DPV) is another voltammetric technique known for its high sensitivity and good resolution. wikipedia.orgopenaccesspub.org DPV works by superimposing small voltage pulses on a linear potential ramp and measuring the difference in current before and at the end of the pulse. maciassensors.compineresearch.com This method effectively minimizes the background charging current, resulting in a peak-shaped output where the peak potential is related to the redox potential and the peak current is proportional to the concentration of the analyte. wikipedia.orgmaciassensors.com Due to its ability to detect very low concentrations, DPV is a powerful tool for studying the redox properties of dihydroazulenes, especially when high sensitivity is required. wikipedia.orgmaciassensors.com

Single-Molecule Characterization Methods

The investigation of individual molecules provides a powerful lens through which to understand the intricate details of chemical reactions and electronic properties, free from the averaging effects inherent in bulk measurements. In the context of dihydroazulene research, single-molecule techniques have been instrumental in elucidating the switching behavior and charge transport characteristics of these photoswitchable systems.

Single-Molecule Break Junction Techniques for Reaction Detection

Single-molecule break junction techniques, particularly the mechanically controllable break junction (MCBJ) method, have emerged as a valuable tool for probing the photo-thermal reactions of dihydroazulene (DHA) derivatives at the single-molecule level. rsc.orgresearchgate.net This approach allows for the formation of a molecular junction where a single molecule bridges two gold electrodes, enabling the measurement of its electrical conductance. researchgate.net

The core principle of this technique lies in the fact that minute changes in the molecular structure can lead to significant alterations in the single-molecule electronic properties and, consequently, its conductance. researchgate.netku.dk This sensitivity provides a unique opportunity to monitor chemical reactions in real-time. In the case of the dihydroazulene/vinylheptafulvene (DHA/VHF) photochromic system, researchers have successfully utilized the MCBJ technique to detect the photo-thermal reaction processes. rsc.org

A study on a tailor-made DHA/VHF system, functionalized with thioacetate (B1230152) anchoring groups to ensure bonding to the gold electrodes, revealed three distinct conductance states. researchgate.net These states were correlated with different isomers and conformations of the molecule within the junction. The reversible switching between two of these conductance states upon external stimuli (light and heat) could be clearly observed, providing direct insight into the single-molecule reaction dynamics. researchgate.net

Statistical analysis of the conductance measurements from numerous break junction experiments offers a quantitative method for examining the reaction kinetics and the reversibility of the switching process. rsc.orgku.dk Interestingly, research has shown that the product ratios of the switching process within the molecular junction can differ significantly from those observed in solution-based studies. rsc.orgku.dk This suggests that the nano-structured environment of the molecular junction can perturb the reaction pathway, highlighting the potential of using such environments to tailor chemical reaction outcomes. rsc.orgku.dk

Table 1: Conductance States of a Dihydroazulene/Vinylheptafulvene System in a Single-Molecule Junction

Conductance StateAssociated Molecular FormTypical Conductance (G₀)*
High ConductanceDihydroazulene (DHA) isomerVaries with specific molecular design
Medium ConductanceVinylheptafulvene (VHF) isomerVaries with specific molecular design
Low ConductanceAlternative isomer/conformationVaries with specific molecular design

*G₀ is the quantum of conductance, approximately 77.5 µS. The exact conductance values are dependent on the specific molecular structure and the junction configuration.

Electron Delocalization Analysis via Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a robust theoretical framework for analyzing the electron density of a chemical system to elucidate its bonding characteristics and the extent of electron delocalization. This method is founded on the topological analysis of the electron density, a physically observable quantity. wikipedia.org While direct applications of QTAIM specifically to 1,6-dihydroazulene for electron delocalization analysis are not extensively documented in dedicated studies, the principles of QTAIM can be applied to understand its electronic structure, which has been investigated through other computational methods like Density Functional Theory (DFT). ku.dk

QTAIM partitions a molecule into atomic basins, defining atoms as regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density. wikipedia.org The interactions between these atoms are characterized by critical points in the electron density, where the gradient of the density is zero. A bond critical point (BCP) located between two atomic nuclei is indicative of a chemical bond. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insight into the nature of the interaction.

For instance, a high value of ρ at the BCP is characteristic of a covalent bond, while a positive Laplacian (∇²ρ > 0) suggests a closed-shell interaction (like ionic or van der Waals), and a negative Laplacian (∇²ρ < 0) indicates a shared-shell (covalent) interaction.

A key parameter derived from QTAIM for quantifying electron delocalization is the delocalization index (DI). The DI calculates the number of electrons shared or exchanged between two atomic basins and serves as a measure of the bond order. In conjugated systems like dihydroazulene, a QTAIM analysis would be expected to reveal delocalization indices that reflect the alternating single and double bond character, as well as any aromatic or anti-aromatic character within the five- and seven-membered rings.

Computational studies on dihydroazulene derivatives, while not explicitly using QTAIM, have explored their electronic properties and how substituents affect the electron distribution. ku.dk These studies provide the foundational electron density data that would be necessary for a QTAIM analysis. Such an analysis would allow for a quantitative mapping of the π-electron delocalization within the dihydroazulene core and its modulation upon photo- or thermo-induced isomerization to vinylheptafulvene.

Table 2: Key QTAIM Parameters and Their Interpretation for Electron Delocalization Analysis

QTAIM ParameterSymbolInterpretation in the Context of Electron Delocalization
Electron Density at BCPρ(r)Higher values indicate greater electron sharing and stronger bonding.
Laplacian of Electron Density at BCP∇²ρ(r)Negative values are typical for shared (covalent) interactions, indicative of electron concentration between nuclei.
Delocalization Indexδ(A, B)Quantifies the number of electrons shared between two atomic basins (A and B), providing a measure of bond order and delocalization.
EllipticityεMeasures the anisotropy of the electron density at a BCP, with higher values suggesting greater π-character and delocalization.

A hypothetical QTAIM analysis of 1,6-dihydroazulene would likely focus on the delocalization indices between the carbon atoms of the fused ring system to provide a quantitative picture of the electronic communication throughout the molecule.

Mechanistic Implications in Molecular Device Applications

Dihydroazulene (B1262493) as a Photochromic Molecular Switch

The photochromism of the dihydroazulene (DHA) / vinylheptafulvene (VHF) system is foundational to its application as a molecular switch. rsc.orgrsc.org This property involves a reversible transformation between two isomers, DHA and VHF, which is initiated by light. rsc.org The process is a T-type photochromism, where the forward reaction is induced by light and the reverse reaction is typically induced by heat. nih.govacs.org

The core transformation is a unimolecular electrocyclic reaction. Upon irradiation with UV light, the thermodynamically stable, colorless DHA isomer undergoes a ring-opening reaction to form the colored, metastable VHF isomer. nih.govacs.org This VHF isomer can then revert to the more stable DHA form through a thermal process. rsc.orguni-regensburg.de The significant changes in molecular structure, absorption spectra, and dipole moment between the two states make this system a prime candidate for molecular switching applications. researchgate.net

The optoelectronic switching of the DHA/VHF system is an ultrafast and highly efficient process. The mechanism begins with the photoexcitation of the DHA molecule from its electronic ground state (S₀) to the first excited singlet state (S₁). researchgate.net This excitation triggers a pericyclic ring-opening reaction, breaking the C1-C8a bond. researchgate.net This photochemical step is remarkably rapid, occurring on a picosecond or even femtosecond timescale. rsc.org

The initial product of this photoinduced ring-opening is the s-cis-VHF conformer. rsc.orgacs.org This conformer is not the most stable form of VHF and subsequently undergoes a thermal conformational change to the more stable s-trans-VHF. rsc.orgresearchgate.net It is this s-trans isomer that is typically observed as the metastable, colored state. researchgate.net

The reverse reaction, the ring-closure of VHF back to DHA, is a thermally activated process. uni-regensburg.de The s-trans-VHF must first isomerize back to the s-cis conformation, which is the required geometry for the electrocyclization to occur. nih.gov This thermal back reaction can be slow, with half-lives for the VHF isomer ranging from minutes to days depending on the molecular structure and environment. nih.gov While the back reaction is typically thermal, experiments have demonstrated that a photochemical ring-closure of the initially formed s-cis-VHF can be achieved using a second, delayed laser pulse, enabling ultrafast bidirectional photoswitching. rsc.org

The switching properties of the DHA/VHF system, such as the absorption wavelengths, quantum yield of the ring-opening, and the half-life of the VHF isomer, can be precisely tuned through chemical modifications. nih.govacs.org Introducing substituents into the five- or seven-membered rings of the DHA core has a profound impact on its electronic and steric properties. nih.govacs.org

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the energetics of the switching process. For instance, the rate of the thermal VHF-to-DHA ring-closure is highly dependent on the electronic nature of substituents on the seven-membered ring. nih.gov The transition state of this reaction has a zwitterionic character, with a positive charge developing on the seven-membered ring. rsc.org Therefore, EDGs on this ring stabilize the transition state and accelerate the ring-closure, shortening the VHF half-life. nih.gov Conversely, EWGs destabilize it, leading to a longer-lived VHF state. acs.org This relationship has been shown to follow a Hammett linear free-energy correlation. nih.gov

Steric effects also play a crucial role. Introducing bulky substituents, particularly at the ortho position of a phenyl ring attached to C-2 of the DHA, can significantly increase the half-life of the VHF photoisomer. nih.gov This is attributed to steric hindrance that disfavors the adoption of the s-cis-VHF conformation necessary for the ring-closure reaction. nih.gov These strategies allow for the rational design of DHA-based switches with tailored properties for specific applications, such as long-term energy storage. nih.govacs.org

Table 1: Effect of Substituents on VHF Half-Life
Substituent PositionSubstituent TypeEffect on VHF Half-LifeUnderlying Mechanism
Seven-membered ringElectron-Donating Group (e.g., -OCH₃)DecreasesStabilization of the positively charged transition state for ring-closure. nih.gov
Seven-membered ringElectron-Withdrawing Group (e.g., -NO₂)IncreasesDestabilization of the positively charged transition state for ring-closure. acs.org
2-Phenyl (ortho position)Bulky Group (e.g., -CH₃)Significantly IncreasesSteric hindrance disfavors the s-cis conformation required for ring-closure. nih.gov

The DHA/VHF system can be integrated into more complex molecular architectures to create multi-mode switches that respond to several different external stimuli. rsc.orgresearchgate.net Beyond the primary photo/thermal control, chemical inputs like protons (acid/base) can be used to gate the switching behavior, enabling access to multiple, distinct chemical states. rsc.orgresearchgate.net

For example, by incorporating an acid/base-sensitive group, such as an aniline (B41778) moiety, into the DHA structure, the photochromic behavior can be turned "on" or "off". rsc.org Protonation of the aniline converts it from an electron-donating to an electron-withdrawing group, which can dramatically alter the quantum yield of the ring-opening reaction. rsc.orgrsc.org This creates a system where both light and pH are required inputs to achieve a specific isomeric state. Such systems can exist in at least three or four distinct states (e.g., DHA-neutral, VHF-neutral, DHA-protonated, VHF-protonated), which can be reversibly interconverted using a sequence of stimuli (light, heat, acid, base). rsc.org

A powerful strategy for creating advanced molecular devices is to covalently link the DHA/VHF switch to other photochromic units. researchgate.netnih.gov This results in multi-photochromic systems where each unit can, in principle, be addressed independently with specific wavelengths of light, leading to a significant increase in the number of accessible states. nih.govacs.org

DHA-Spiropyran (SP) Dyads: The combination of DHA and spiropyran creates a sophisticated multi-state system. nih.gov In these dyads, the DHA unit can be switched to VHF with one wavelength of light, while the spiropyran can be converted to its merocyanine (B1260669) (MC) form with another. nih.gov Furthermore, the SP/MC transition can also be controlled by acid/base stimuli. researchgate.netnih.gov This combination of light and chemical inputs allows for path-dependent switching between up to eight distinct states (DHA-SP, VHF-SP, DHA-MC, VHF-MC, and their protonated forms). nih.gov

DHA-Dithienylethene (DTE) Systems: Coupling DHA with a dithienylethene unit also yields a four-state system (DHA-DTE open, VHF-DTE open, DHA-DTE closed, VHF-DTE closed). rsc.org However, a challenge in these systems can be the spectral overlap of the component absorption bands, which can lead to a photostationary state rather than selective switching. rsc.org

DHA-Azobenzene (AZB) Systems: Theoretical studies on macrocycles containing both DHA and azobenzene (B91143) units have explored the possibility of selective photoisomerization by tuning the excitation energies of each component. acs.org Overlap between the absorption bands of the different isomers presents a challenge, but chemical modifications, such as ortho-halogenation of the azobenzene unit, can induce spectral separation, paving the way for orthogonal control. acs.org

Table 2: Examples of Multi-State Systems Integrating Dihydroazulene
Integrated PhotochromeNumber of StatesControl StimuliReference
Spiropyran (SP)Up to 8Light (UV/Vis), Heat, Acid/Base researchgate.netnih.gov
Dithienylethene (DTE)4Light (UV/Vis), Heat rsc.org
Azobenzene (AZB)MultipleLight (selective wavelengths) acs.org

The photoswitching behavior of the DHA/VHF system can be modulated by controlling the redox state of an integrated molecular subunit. researchgate.netku.dk This adds another layer of control, allowing for electrochemical inputs to influence the photochemical reaction.

A key example involves the integration of DHA with tetrathiafulvalene (B1198394) (TTF), a well-known redox-active molecule. ku.dk In its neutral state, the DHA-TTF conjugate undergoes the typical photoinduced ring-opening to VHF. However, upon electrochemical oxidation of the TTF moiety, the quantum yield for the DHA → VHF conversion is significantly reduced. rsc.org This demonstrates that the photochemical activity can be effectively gated by an external redox stimulus. The mechanism likely involves the oxidized TTF unit influencing the electronic properties of the excited state of the DHA moiety.

Furthermore, the VHF isomer itself is more easily reduced than its DHA counterpart. researchgate.net This makes the DHA/VHF system a light-switchable π-electron acceptor, a property that has been exploited to modulate photocurrent in electrochemical cells. researchgate.net

The switching mechanism of DHA can be made dependent on pH through the introduction of acid- or base-sensitive functional groups. nih.govnih.gov This proton-dependent switching allows for the control of photochromism using chemical signals, effectively creating a logic gate where both light and a specific pH environment are necessary for a switching event to occur. rsc.org

This control is typically achieved by attaching a substituent with a protonatable site, such as an anilino or dimethylamino group, to the DHA core. rsc.orgrsc.org The protonation state of this group drastically changes its electronic character. For example, a neutral amino group is a strong electron donor. Upon protonation with an acid, it is converted into an electron-withdrawing ammonium (B1175870) group. rsc.orgrsc.org This change has a profound effect on the photochemical ring-opening. In some systems, the neutral form shows poor conversion to VHF upon irradiation, but the protonated form undergoes a rapid and quantitative conversion. rsc.org The process is reversible; subsequent deprotonation by adding a base can regenerate the neutral VHF, which then thermally reverts to the original DHA. rsc.org This allows for an acid/base-gated ON/OFF control of the photoswitching activity. nih.gov

Dihydroazulene in Molecular Electronics and Advanced Materials

The integration of dihydroazulene derivatives into molecular electronic components and advanced materials is an active area of research. rsc.orgresearchgate.net The significant change in conjugation and geometry between the closed DHA and open VHF forms allows for the modulation of electrical conductance and other material properties at the single-molecule level.

Fundamental Principles of Charge Transport in Dihydroazulene Molecular Junctions

Charge transport through single-molecule junctions is a quantum mechanical tunneling process. researchgate.net The electrical conductance of a molecule bridging two electrodes is exquisitely sensitive to its structure and electronic properties. researchgate.net For the dihydroazulene system, the two isomers, DHA and its photoisomer vinylheptafulvene (VHF), exhibit distinct conductance states.

The DHA isomer is a cross-conjugated system, which generally results in lower electrical conductance. Upon photoisomerization to the VHF form, the molecule adopts a more planar and linearly conjugated structure. This extended π-conjugation typically leads to a smaller HOMO-LUMO gap and a higher conductance state. researchgate.net This light-induced switching between a low-conductance "off" state (DHA) and a high-conductance "on" state (VHF) is the foundational principle for its application in single-molecule switches. researchgate.net

The mechanism of charge transport can be investigated using techniques like the mechanically controllable break junction (MCBJ). researchgate.net In this method, a nanoscale gap is created between two gold electrodes, and molecules from a solution can bridge this gap, forming a molecular junction. By applying a bias voltage and measuring the current, the conductance of a single molecule can be determined. researchgate.net Studies have shown that it is possible to repeatedly switch the molecule between the DHA and VHF states within the junction using light and heat, observing corresponding changes in conductance. researchgate.net

The charge transport characteristics are summarized in the table below:

IsomerConjugationHOMO-LUMO GapConductance State
DHA Cross-conjugatedLargerLow ("Off")
VHF Linearly conjugatedSmallerHigh ("On")

These distinct conductance states are attributed to shifts in the molecular transmission spectra, including the introduction and movement of quantum interference features. researchgate.net

Photo-Thermal Reaction Kinetics in Nano-Structured Environments

The kinetics of the photo-thermal switching of dihydroazulene can be significantly perturbed when the molecule is confined in a nanostructured environment, such as a molecular junction, compared to its behavior in solution. researchgate.net The forward reaction (DHA to VHF) is induced by UV light, while the reverse reaction (VHF to DHA) is thermally driven. researchgate.net

In single-molecule break junction experiments, the kinetics of this process can be tracked by monitoring the statistical distribution of conductance values over time. researchgate.net It has been observed that the time constant for the photochemical conversion of DHA to VHF in a molecular junction is considerably longer than in solution. researchgate.net For example, a time constant of 45 ± 5 minutes was calculated in a junction, whereas the process takes less than 5 minutes in solution. researchgate.net

Several factors contribute to this altered kinetics:

Heating Effects: The UV irradiation used to induce the forward reaction can cause localized heating within the junction, which simultaneously promotes the thermal back-reaction from VHF to DHA. researchgate.net

Localized Surface Plasmon Resonance: In the nano-gap between the metal electrodes, localized surface plasmon resonance can occur under a bias potential. This phenomenon can lead to a significant buildup of photon intensity and a high concentration of energetic electrons, which may influence the reaction pathway and kinetics. researchgate.net

The product ratios between the isomers in the junction can also differ from those observed in solution, suggesting that the nanostructured environment can be used to tailor the outcome of chemical reactions. researchgate.net Furthermore, physisorption on nanoparticles (e.g., TiO2, gold, silver, copper) can also substantially affect the rate constants of the thermal back-reaction, with observed increases by a factor of up to 10⁶ depending on the nanoparticle and molecular orientation. scispace.com

Mechanisms in Data Storage Systems

The dihydroazulene/vinylheptafulvene system is a promising candidate for molecular solar thermal (MOST) energy storage systems. datadryad.orgnih.govrsc.org The fundamental mechanism involves capturing solar energy in the form of chemical energy and releasing it on demand as heat. datadryad.orgrsc.org

The process unfolds as follows:

Energy Storage (Charging): The thermodynamically stable DHA isomer absorbs a photon (typically UV light), triggering an electrocyclic ring-opening reaction to form the metastable, higher-energy VHF isomer. datadryad.orgnih.gov This process effectively stores the photon's energy in the strained chemical bonds of the VHF molecule. datadryad.org

Energy Storage (Duration): The VHF isomer can have a remarkably long half-life, with some derivatives showing stability for days or even years at room temperature, which is crucial for long-term energy storage. rsc.orgbiomach.org

Energy Release (Discharging): The stored energy is released as heat when the VHF isomer reverts to the DHA isomer. This back-reaction is thermally activated and can, in principle, be triggered on demand by providing a sufficient heat stimulus. datadryad.orgrsc.org

The key to a viable MOST system is optimizing the energy storage capacity and the kinetics of the energy release. Research focuses on chemical modifications to the DHA core to:

Increase the energy difference between the DHA and VHF isomers, thereby increasing the amount of energy stored per molecule. rsc.org

Increase the activation barrier for the thermal VHF-to-DHA back-reaction to ensure long-term stability of the charged state (VHF). rsc.org

Quantum chemical calculations and synthetic modifications, such as altering the number of cyano groups or adding substituents to the rings, are employed to fine-tune these properties. nih.govrsc.org

ProcessStimulusMolecular ConversionEnergy State
Charging Light (Photon)DHA → VHFEnergy is stored
Storage NoneVHF is stableEnergy is retained
Discharging HeatVHF → DHAEnergy is released as heat

Dihydroazulene as a Component of Molecular Machines

Molecular machines are assemblies of molecular components designed to perform mechanical-like movements in response to external stimuli. biomach.org The dihydroazulene photoswitch, with its ability to undergo significant structural changes, can be incorporated as a functional unit in such machines.

A prominent example is the integration of a dihydroazulene unit as a stopper in a redox-active rsc.orgrotaxane. researchgate.net Rotaxanes are mechanically interlocked molecules consisting of a "wheel" (a macrocycle) threaded onto an "axle" (a linear molecule) with bulky "stoppers" at each end to prevent the wheel from dethreading. diamond.ac.uk

In this specific molecular machine, the dihydroazulene moiety serves as one of the stoppers. researchgate.net Its function is not merely passive; its photo- and thermoswitchable nature can influence the properties of the entire rotaxane assembly. The switching between the DHA and VHF forms alters the electronic properties and steric bulk of the stopper, which can potentially modulate the interactions between the axle and the wheel or influence the shuttling motion of the wheel along the axle. researchgate.net This demonstrates how the controlled isomerization of a dihydroazulene unit can be harnessed to control motion or function within a larger, more complex molecular machine. researchgate.net

Supramolecular Assemblies Incorporating Dihydroazulene

Supramolecular chemistry involves the design and study of complex chemical systems held together by non-covalent intermolecular forces, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions are weaker and more dynamic than covalent bonds, allowing for the formation of self-assembled structures that can respond to external stimuli.

Photoresponsive Self-Assembly Mechanisms

Photoresponsive self-assembly utilizes light as an external trigger to control the formation or dissociation of supramolecular structures. This is typically achieved by incorporating photochromic molecules, like dihydroazulene, into the molecular building blocks. The light-induced isomerization of the photoswitch changes its shape, polarity, and intermolecular interaction capabilities, thereby driving a change in the assembled supramolecular state.

While the principles are well-established for other photoswitches like azobenzene, the specific application of dihydroazulene in this context is an emerging area. rsc.org The significant structural change between the non-planar DHA and the more planar VHF isomer could be harnessed to control assembly processes. For example, one isomer might favor π-π stacking and aggregation, while the other, with its different geometry, could disrupt these interactions and lead to disassembly.

A hypothetical mechanism could involve:

Assembly in the Dark: Dihydroazulene-functionalized molecules are designed to self-assemble into a specific supramolecular structure (e.g., nanofibers, vesicles) in their stable DHA state.

Light-Induced Disassembly: Upon irradiation with UV light, the conversion of DHA to VHF alters the molecular shape and disrupts the packing and non-covalent interactions that hold the assembly together, leading to its dissociation into monomers or smaller aggregates.

Thermal Re-assembly: Over time, or upon heating, the thermal back-reaction from VHF to DHA would restore the original molecular shape, allowing the building blocks to self-assemble once again.

This reversible, light-driven control over supramolecular structures opens possibilities for creating smart materials with on-demand properties for applications in drug delivery, catalysis, and nanotechnology.

Dihydroazulene-Functionalized Nanoparticles and Their Assemblies

The integration of dihydroazulene derivatives with nanoparticles, particularly gold nanoparticles (AuNPs), opens up new avenues for creating functional nanomaterials with tunable properties. The synthesis of these functionalized nanoparticles typically involves the preparation of dihydroazulene molecules bearing anchoring groups, such as thioacetates, which can form strong bonds with the nanoparticle surface. Palladium-catalyzed cross-coupling reactions are instrumental in regioselectively incorporating these anchoring groups onto the DHA core.

The assembly of these functionalized nanoparticles into ordered structures is often controlled by external stimuli, most notably light. Nanoparticles decorated with photoswitchable ligands like dihydroazulene can be induced to assemble and disassemble on demand. This process is driven by the change in the dipole moment of the dihydroazulene molecule upon its photoisomerization to vinylheptafulvene. This change in polarity alters the inter-particle interactions, leading to controlled aggregation or dispersion of the nanoparticles.

The reversibility of the DHA-VHF transition allows for the dynamic and reversible self-assembly of these nanoparticles. For instance, irradiation with a specific wavelength of light can trigger the formation of nanoparticle assemblies, while another wavelength or thermal stimuli can induce their disassembly. This light-controlled self-assembly is a promising strategy for the development of novel structures and materials for applications in optics, sensing, and delivery systems. The degree of reversibility and the morphology of the assembled structures can be tuned by controlling the surface concentration of the photoswitchable ligands on the nanoparticles.

Dihydroazulene in Solar-Thermal Energy Storage Systems (MOST Systems)

The dihydroazulene-vinylheptafulvene couple is a key candidate for Molecular Solar Thermal (MOST) energy storage systems. These systems are designed to capture and store solar energy in the chemical bonds of a molecule, which can then be released as heat on demand.

Mechanistic Basis for Energy Storage and Release

The fundamental principle of energy storage in the DHA/VHF system lies in the photoisomerization of the thermodynamically stable dihydroazulene (DHA) to its high-energy, metastable vinylheptafulvene (VHF) isomer upon exposure to sunlight. This process effectively converts solar energy into chemical energy. The stored energy can be retained for a significant period due to a substantial energy barrier for the thermal back-reaction.

The release of the stored energy is achieved by triggering the reverse isomerization of VHF back to DHA. This can be initiated thermally or catalytically, releasing the stored chemical energy in the form of heat. This closed-cycle process of energy storage and release makes the DHA/VHF system a sustainable and attractive option for solar energy applications.

Tuning Energy Storage Capacity through Molecular Design

A significant advantage of the DHA/VHF system is the ability to tailor its energy storage properties through molecular engineering. The energy storage capacity and the half-life of the metastable VHF isomer can be precisely tuned by introducing various substituents at different positions on the molecular framework.

For example, the introduction of electron-withdrawing groups, such as cyano groups, can significantly influence the energy landscape of the isomerization process. Removing one of the two cyano groups at the C-1 position of DHA has been shown to increase the energy difference between the DHA and VHF isomers, thereby enhancing the energy storage capacity. Furthermore, this modification also increases the activation energy for the thermal back-reaction, leading to a longer half-life for the energy-storing VHF isomer.

Aromaticity also plays a crucial role in controlling the energy storage capacity. By designing derivatives where aromaticity is either gained or lost during the photo-switching process, it is possible to manipulate the stability of the DHA and VHF isomers and, consequently, the energy storage potential of the system. Computational studies and experimental validations have demonstrated that strategic functionalization can lead to derivatives with optimized energy densities and controlled energy release kinetics.

Nonlinear Optical (NLO) Properties and Phototunable Absorption

Dihydroazulene derivatives exhibit interesting nonlinear optical (NLO) properties and their absorption spectra can be tuned, making them suitable for applications in photonics and optoelectronics.

Quantum calculations have been employed to investigate the UV-vis absorption and NLO characteristics of various substituted DHA/VHF photoswitches. The absorption properties are highly dependent on the nature and position of the substituents. Generally, electron-donating groups induce a red shift (a shift to longer wavelengths) in the absorption spectrum, while electron-withdrawing groups cause a blue shift (a shift to shorter wavelengths).

The table below summarizes the calculated absorption maxima (λmax) for the vinylheptafulvene (VHF) form of dihydroazulene with different substituents at various positions on the seven-membered ring.

Position of SubstitutionSubstituentλmax of VHF (nm)Shift from Parent VHF (nm)
-Parent (unsubstituted)4130
5-NH2450+37
6-NH2463+50
7-NH2459+46
8a-OH454+41
4-OH447+34
8-SH459+46

The hyperpolarizability, a measure of the NLO response, is also significantly influenced by substitution. The charge separation in the VHF isomers leads to higher hyperpolarizabilities compared to the corresponding DHA isomers, resulting in a pronounced NLO response. This difference in hyperpolarizability between the two isomeric forms is a critical factor for practical applications in NLO devices. The strategic placement of bulky groups can lead to a loss of planarity in the molecule, which in turn affects the electronic conjugation and results in a blue shift in the absorption maximum.

The ability to tune the absorption spectra is crucial for avoiding spectral overlap between the DHA and VHF isomers, which is essential for achieving complete interconversion and efficient photoswitching. By carefully selecting substituents, it is possible to achieve a spectral nonoverlap where the absorption of DHA is blue-shifted and that of VHF is red-shifted.

Q & A

Q. What statistical approaches are recommended for analyzing small branching ratios (e.g., <10% azulene) in synthetic studies?

  • Methodological Answer : Apply error propagation models to quantify uncertainties (e.g., ±11.3% for naphthalene). Use Monte Carlo simulations to assess confidence intervals for low-abundance products. Replicate experiments under inert atmospheres to minimize oxidative artifacts .

Experimental Design and Optimization

Q. How can reaction temperature and pressure be optimized to favor 1,6-dihydro-azulene over fully aromatic analogs?

  • Methodological Answer : Lower temperatures (<200°C) stabilize dihydro intermediates by reducing dehydrogenation rates. High-vacuum conditions (~10⁻⁶ mbar) suppress radical recombination side reactions. Monitor progress via in situ FTIR for C-H stretching bands (~2900 cm⁻¹) .

Q. What computational tools aid in predicting azulene derivative stability for materials science applications?

  • Methodological Answer : Use density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) to calculate HOMO-LUMO gaps and reorganization energies. Molecular dynamics (MD) simulations predict packing motifs in thin films, guiding OFET fabrication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.